molecular formula C25H26FN3O4S B2790324 N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide CAS No. 451504-86-2

N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide

Cat. No.: B2790324
CAS No.: 451504-86-2
M. Wt: 483.56
InChI Key: PDWYUSCPOZYTQV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is a complex organic compound with significant potential in various fields of research This compound is characterized by its unique chemical structure, which includes an ethoxyphenyl group, a fluoro group, a phenylpiperazinyl group, and a sulfonylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the ethoxyphenyl and fluoro groups, followed by the introduction of the phenylpiperazinyl and sulfonylbenzamide groups. Common reagents used in these reactions include ethyl iodide, fluorobenzene, phenylpiperazine, and sulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide can be compared with other similar compounds, such as:

  • N-(4-ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide
  • N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)benzamide
  • N-(4-ethoxyphenyl)-4-fluoro-3-(4-methylpiperazin-1-yl)sulfonylbenzamide

These compounds share similar structural features but differ in specific functional groups, which can influence their chemical properties and potential applications

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O4S/c1-2-33-22-11-9-20(10-12-22)27-25(30)19-8-13-23(26)24(18-19)34(31,32)29-16-14-28(15-17-29)21-6-4-3-5-7-21/h3-13,18H,2,14-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWYUSCPOZYTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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